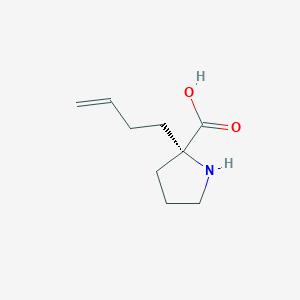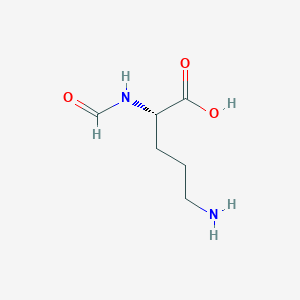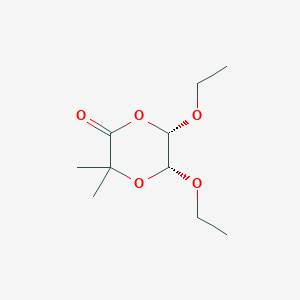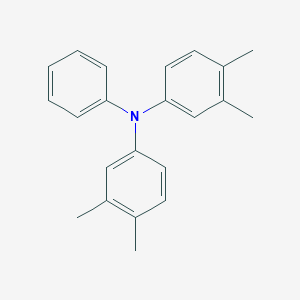![molecular formula C6H6BN3O2 B068690 (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid CAS No. 183282-45-3](/img/structure/B68690.png)
(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid
Vue d'ensemble
Description
(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid is a boronic acid derivative featuring a benzotriazole ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Analyse Biochimique
Cellular Effects
Triazole derivatives have shown to exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc
Temporal Effects in Laboratory Settings
Most benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid typically involves the reaction of benzotriazole with boronic acid derivatives. One common method is the reaction of benzotriazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert it into boronic alcohols.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Halides and bases like sodium hydroxide are typical reagents.
Major Products: The major products formed from these reactions include boronic esters, boronic alcohols, and substituted benzotriazoles .
Applications De Recherche Scientifique
(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of boron-containing drugs.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The benzotriazole ring enhances the stability and reactivity of the compound, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
(1H-Benzimidazol-5-yl)boronic acid: Similar in structure but with a benzimidazole ring instead of a benzotriazole ring.
(1H-Pyrazol-5-yl)boronic acid: Features a pyrazole ring, offering different reactivity and applications.
(1H-Indol-5-yl)boronic acid: Contains an indole ring, used in different synthetic applications.
Uniqueness: (1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid is unique due to its benzotriazole ring, which provides enhanced stability and reactivity compared to other boronic acids. This makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions and other synthetic applications .
Propriétés
IUPAC Name |
2H-benzotriazol-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3,11-12H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWWSHVAIPUGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NNN=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423507 | |
| Record name | 2H-Benzotriazol-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183282-45-3 | |
| Record name | 2H-Benzotriazol-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)


![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)


